3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid

Description

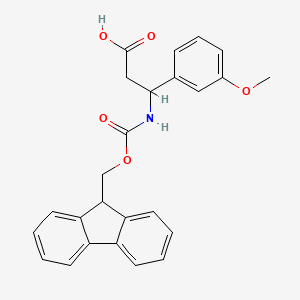

This compound is an Fmoc-protected amino acid derivative featuring a 3-methoxyphenyl substituent on the β-carbon of the propanoic acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature . The 3-methoxyphenyl moiety introduces electron-donating properties, influencing the compound’s electronic environment, solubility, and reactivity. It is primarily utilized in medicinal chemistry as a building block for peptides and small-molecule drug candidates .

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJXDPVBOJLSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-Phe(3-Ome)-OH, is a compound widely used in peptide synthesis due to its protective fluorenylmethoxycarbonyl (Fmoc) group. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C25H23NO5

- Molecular Weight : 417.45 g/mol

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid

- CAS Number : 501015-29-8

The Fmoc group serves as a protective moiety that stabilizes the amino group during chemical reactions, allowing for selective modifications. The methoxyphenyl group enhances the compound's solubility and may influence its interaction with biological targets such as enzymes and receptors. This structural configuration is critical for its application in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds by undergoing deprotection reactions under basic conditions.

Enzyme Inhibition

Compounds with similar frameworks have demonstrated enzyme inhibition properties. The interaction of Fmoc-Phe(3-Ome)-OH with specific enzymes could be investigated using techniques such as surface plasmon resonance or fluorescence spectroscopy to assess binding affinities and inhibition kinetics.

Case Studies

- Peptide Synthesis Applications : In a study focusing on peptide synthesis, Fmoc-Phe(3-Ome)-OH was utilized to create peptides with enhanced stability and bioactivity. The study highlighted the importance of the Fmoc group in protecting the amino acid during synthesis, resulting in higher yields and purities of the final products.

- Therapeutic Potential : Research exploring the therapeutic implications of related compounds has suggested anti-inflammatory and anticancer properties. For instance, compounds derived from methoxyphenylalanine have been associated with reduced tumor growth in animal models.

Data Table: Biological Activity Summary

Scientific Research Applications

Biological Activities

The compound exhibits several noteworthy biological activities:

- Antimicrobial Properties

- Inhibition of PD-L1

- Antitumor Activity

- Enzyme Inhibition

Synthesis and Modification

The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid typically involves several key steps:

- Formation of the Fluorenyl Group : This step enhances the stability and lipophilicity of the compound.

- Introduction of Functional Groups : Various functional groups are introduced to modify biological activity.

- Purification : High-purity compounds are essential for reliable biological testing.

The flexibility in synthesis allows researchers to tailor the compound for specific applications, enhancing its efficacy and safety profiles.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against gram-positive bacteria. The results indicated substantial inhibitory effects, suggesting its potential use as an antimicrobial agent in clinical settings .

Research on PD-L1 Inhibition

In vitro studies demonstrated that this compound significantly reduced PD-L1 expression on tumor cells. This reduction led to increased T-cell activation and proliferation, highlighting its potential role in cancer immunotherapy .

Summary of Biological Activities

| Activity | Mechanism | Potential Application |

|---|---|---|

| PD-L1 Inhibition | Enhances immune response against tumors | Cancer therapy |

| Antimicrobial Properties | Disrupts bacterial membranes | Infection treatment |

| Antitumor Activity | Induces apoptosis in cancer cells | Oncology |

| Enzyme Inhibition | Modulates metabolic pathways | Drug development |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

*Molecular weight calculated based on analogous structures.

Electronic and Steric Effects

- Electron-Donating Groups (e.g., 3-OCH₃) : The methoxy group in the target compound donates electrons via resonance, reducing the electrophilicity of the aromatic ring. This may slow down electrophilic substitution reactions compared to electron-withdrawing analogs like nitro derivatives .

- Electron-Withdrawing Groups (e.g., 4-NO₂, 2-F): These groups increase the acidity of the amino proton and stabilize intermediates during deprotection. For instance, the 4-nitrophenyl analog (pKa ~5.5) is more acidic than the target compound (pKa ~7.2) .

Q & A

Q. What are the key synthetic strategies for preparing 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid, and how are reaction conditions optimized?

Answer: The synthesis typically involves three stages:

Amino Protection : The Fmoc group is introduced to protect the amino functionality using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .

Coupling Reaction : The 3-methoxyphenylpropanoic acid moiety is coupled to the protected amino group via carbodiimide-mediated activation (e.g., DCC or EDC) with HOBt (hydroxybenzotriazole) to suppress racemization. Solvent polarity (e.g., DMF) and temperature (0–4°C) are critical for yield optimization .

Deprotection : Acidic conditions (e.g., 20% piperidine in DMF) remove the Fmoc group post-synthesis.

Q. Optimization Metrics :

- Temperature : Lower temperatures (0–4°C) minimize side reactions during coupling.

- pH : Maintain pH 8–9 during Fmoc protection to avoid premature deprotection.

- Solvent : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction efficiency .

Q. Which purification methods are most effective for isolating this compound, and how is purity validated?

Answer:

- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:1) separates impurities based on polarity .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals by exploiting differential solubility .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>95%) and resolve enantiomeric impurities .

Q. Validation :

- NMR : H and C NMR verify structural integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, methoxy singlet at δ 3.8 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]: ~458.5 g/mol) .

Q. How is the compound characterized structurally and functionally in academic research?

Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms the (R)- or (S)-configuration at the chiral center .

- Circular Dichroism (CD) : Detects enantiomeric purity by analyzing Cotton effects at 220–250 nm .

- FT-IR : Identifies key functional groups (e.g., Fmoc carbonyl stretch at ~1700 cm, carboxylic acid O-H stretch at ~2500 cm) .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

Answer: The Fmoc group serves as a temporary protecting group for the amino terminus, enabling sequential peptide elongation. The 3-methoxyphenyl moiety enhances steric shielding, reducing aggregation during SPPS. Deprotection with piperidine ensures selective removal without disrupting acid-labile side chains .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Answer:

| Condition | Stability | Reference |

|---|---|---|

| Aqueous pH 7.4 | Stable for 24 hours at 25°C; degradation accelerates at pH < 3 or > 10 | |

| Dry State | Stable for >2 years at -20°C in inert atmosphere (N or Ar) | |

| Light Exposure | Photodegradation observed under UV light; store in amber vials |

Advanced Research Questions

Q. How does enantiomeric purity impact the compound’s biological activity, and what analytical methods ensure chiral fidelity?

Answer: Enantiomeric impurities (>5%) can drastically alter binding affinity to biological targets (e.g., enzymes or receptors).

- Chiral HPLC : Uses cellulose-based columns (Chiralpak IC) with hexane:isopropanol (85:15) to resolve (R)- and (S)-enantiomers .

- Kinetic Resolution : Enzymatic assays (e.g., lipase-mediated hydrolysis) quantify enantiomeric excess (ee) .

Q. What methodologies are used to study interactions between this compound and biological macromolecules?

Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (K: 10–10 M) with immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Molecular Dynamics (MD) Simulations : Predicts binding modes using force fields (AMBER) and docking software (AutoDock Vina) .

Q. How do structural modifications (e.g., substituent changes) influence its pharmacological profile?

Answer:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Fluorine Substituent | ↑ Metabolic stability (e.g., 3,5-difluoro analog) | |

| Methoxy Position | 3-Methoxy enhances lipophilicity vs. 4-methoxy (↑ solubility) | |

| Fmoc Replacement | Boc groups reduce steric hindrance but decrease SPPS compatibility |

Q. What strategies optimize coupling efficiency in peptide synthesis using this compound?

Answer:

- Coupling Reagents : HATU/DIPEA in DMF achieves >90% efficiency vs. DCC/HOBt (75–85%) .

- Microwave Assistance : Reduces reaction time (5–10 min vs. 2 hours) at 50°C with 20% higher yield .

- Solvent Screening : DMF/THF (1:1) balances solubility and activation kinetics .

Q. How do comparative studies with structural analogs inform its application in drug discovery?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.